MALATHION BETA-MONOACID

Descripción general

Descripción

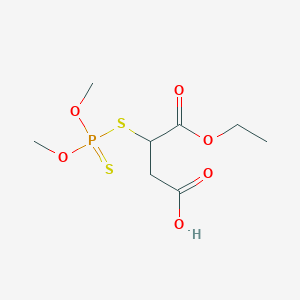

MALATHION BETA-MONOACID is an organophosphorus compound known for its diverse applications in various fields such as organic synthesis, catalysis, and drug discovery. This compound is characterized by its unique chemical structure, which includes a butanedioic acid backbone with a dimethoxyphosphinothioylthio group and an ethyl ester moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MALATHION BETA-MONOACID typically involves the reaction of butanedioic acid derivatives with dimethoxyphosphinothioylthio reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

MALATHION BETA-MONOACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols and phosphines.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxyphosphinothioylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the ester moiety .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphinothioyl derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Aplicaciones Científicas De Investigación

MALATHION BETA-MONOACID has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic benefits.

Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of MALATHION BETA-MONOACID involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function . This mechanism is particularly relevant in its use as an insecticide, where it targets cholinesterase enzymes in pests .

Comparación Con Compuestos Similares

Similar Compounds

- Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, diethyl ester

- Butanedioic acid, 2-[(dimethoxyphosphinothioyl)thio]-, 1,4-bis(2-ethoxyethyl) ester

- Butanedioic acid, 2-[(dimethoxyphosphinothioyl)thio]-, 4-ethyl ester

Uniqueness

Compared to its analogs, MALATHION BETA-MONOACID is unique due to its specific ester configuration, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over reaction outcomes and product properties .

Actividad Biológica

Malathion beta-monoacid is a significant metabolite of the organophosphate insecticide malathion, widely utilized in agricultural and public health settings. This compound arises from the hydrolysis of malathion, primarily catalyzed by carboxylesterases and phosphatases in biological systems. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.

This compound, with the molecular formula , exhibits lower toxicity compared to its parent compound, malathion. The hydrolysis process leading to its formation can be represented as follows:

This transformation is significant because it indicates a pathway through which malathion can be detoxified in biological systems. Studies have shown that while malathion is acutely toxic, its monoacid derivatives are considerably less harmful, making them a focus for research on pesticide metabolism and environmental effects.

Biological Activity and Mechanisms

The biological activity of this compound is primarily characterized by its role in detoxifying more toxic metabolites such as malaoxon. Although it interacts with biological systems, its effects are generally milder. Notably, this compound can influence various enzymatic pathways, particularly those involved in detoxification processes. It acts as a substrate for carboxylesterases, which are critical for the metabolism of organophosphates .

Enzymatic Interactions

Research indicates that this compound can affect multiple physiological pathways through its interactions with enzymes beyond acetylcholinesterase (AChE). This inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in neurotoxic effects such as respiratory failure and muscle spasms upon exposure to higher concentrations of malathion .

Case Studies and Research Findings

Several studies have explored the biological activity and effects of this compound:

- Oxidative Stress Parameters : A study assessed the impact of malathion exposure on oxidative stress in larvae and adult males of a specific insect species. The results indicated significant increases in lipid peroxidation levels at certain concentrations, demonstrating that even metabolites like this compound can induce oxidative stress .

- Human Exposure : In human biomonitoring studies, approximately 35% of an oral dose of malathion was excreted as this compound. This finding highlights the compound's relevance in understanding human exposure and metabolism of organophosphates .

- Toxicokinetic Modeling : A toxicokinetic model demonstrated that following dermal exposure to malathion, the absorption rate significantly influences the urinary excretion rate of its metabolites, including this compound. The model helps establish biological reference values for monitoring occupational exposure to malathion .

Comparative Analysis with Other Organophosphates

| Compound | Toxicity Level | Primary Metabolite | Enzymatic Interaction |

|---|---|---|---|

| Malathion | High | Malaoxon | AChE |

| This compound | Low | - | Carboxylesterases |

| Chlorpyrifos | Moderate | TCPY | AChE |

This table illustrates the comparative toxicity levels and metabolic pathways associated with malathion and its derivatives, emphasizing the reduced toxicity associated with this compound.

Propiedades

IUPAC Name |

3-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARGSBYVTRDSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274247 | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642-51-9, 35884-76-5 | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion beta-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.